Researchers face hazardous acrolein handling and acyclic acetal decomposition in acid-sensitive catalysis. 2-Vinyl-1,3-dioxolane (CAS 3984-22-3) solves this as a stable, bifunctional acrolein equivalent:
2-Vinyl-1,3-dioxolane (CAS 3984-22-3) is a highly versatile, bifunctional cyclic acetal that serves as a stable, transportable equivalent to acrolein. Featuring both a polymerizable vinyl group and a reactive dioxolane ring, this compound is highly valued in procurement for advanced organic synthesis and materials science. It is increasingly prioritized as an in-situ polymerizable electrolyte additive for next-generation lithium metal batteries, where it forms robust solid-electrolyte interphases (SEI)[1], and as a high-yielding precursor in transition-metal catalyzed cross-metathesis reactions[2]. By masking the reactive aldehyde moiety, it provides a stable handling profile while retaining the chemical versatility required for complex molecular construction.
Generic substitution of 2-vinyl-1,3-dioxolane with raw acrolein or acyclic acetals introduces severe process and performance failures. Acrolein is a potent lachrymator with high acute toxicity that is prone to explosive spontaneous polymerization, requiring strict environmental, health, and safety (EHS) controls and continuous stabilization . Attempting to substitute with acyclic alternatives, such as acrolein diethyl acetal, frequently results in substrate decomposition or drastically reduced yields during acid-sensitive transition-metal catalysis, such as ruthenium-catalyzed cross-metathesis [1]. Furthermore, in battery applications, standard carbonate additives form brittle inorganic layers that fail to suppress lithium dendrites, whereas the dual-functional nature of 2-vinyl-1,3-dioxolane is strictly required to generate a flexible, cross-linked polymer-inorganic hybrid SEI[2].
In ruthenium-catalyzed cross-metathesis reactions with terminal olefins, 2-vinyl-1,3-dioxolane demonstrates enhanced stability and reactivity compared to acyclic acetals. While acrolein diethyl acetal is acid-sensitive and prone to decomposition during the reaction, 2-vinyl-1,3-dioxolane provides high yields of protected α,β-unsaturated aldehydes even at low catalyst loadings (1 mol %) [1].
| Evidence Dimension | Cross-metathesis product yield |
| Target Compound Data | 74–93% isolated yield |
| Comparator Or Baseline | Acrolein diethyl acetal (prone to decomposition, lower isolated yields without strict base-treatment) |
| Quantified Difference | >70% isolated yield with enhanced acid stability |
| Conditions | Ruthenium-catalyzed cross-metathesis with terminal olefins |
Buyers synthesizing complex α,β-unsaturated aldehydes can achieve higher throughput and lower catalyst costs by using the cyclic acetal instead of acyclic variants.
Unlike standard vinyl monomers or highly stable 6-membered cyclic acetals (e.g., 2-vinyl-1,3-dioxane), 2-vinyl-1,3-dioxolane can undergo both conventional vinyl polymerization and concurrent ring-opening isomerization polymerization. Under cationic conditions at low temperatures, it incorporates 2 to 15 mole-% ester units directly into the polymer backbone alongside dioxolane-containing units, providing a distinct architectural handle that simple vinyl ethers cannot achieve[1].
| Evidence Dimension | Polymer backbone composition |
| Target Compound Data | 2–15 mole-% ester unit incorporation via ring-opening |
| Comparator Or Baseline | Standard vinyl ethers / 2-vinyl-1,3-dioxane (exclusively vinyl polymerization, no ring-opening) |
| Quantified Difference | Introduction of ester linkages into the polyolefin backbone |
| Conditions | Low-temperature cationic polymerization (-78°C to -130°C) |
Material scientists can procure this monomer to engineer biodegradable or functionally modifiable segments into otherwise purely carbon-chain polymers.
When used as a reactive polymer precursor, 2-vinyl-1,3-dioxolane undergoes in-situ polymerization to form a dense, flexible polymer-inorganic hybrid SEI on lithium metal anodes. Compared to spontaneously formed SEIs in standard carbonate electrolytes which fail rapidly due to brittleness, the 2-vinyl-1,3-dioxolane-derived SEI enables symmetric cells to operate stably for over 1000 hours at 1 mA cm-2 without dendrite formation [1].
| Evidence Dimension | Symmetric cell cycling stability (Li//Li) |
| Target Compound Data | >1000 hours stable cycling (dendrite-free) |
| Comparator Or Baseline | Standard spontaneously formed SEI (rapid failure/dendrite penetration) |
| Quantified Difference | Order-of-magnitude increase in cycle life |
| Conditions | 1 mA cm-2 current density in Li metal symmetric cells |
Battery manufacturers can procure this bifunctional additive to solve the critical dendrite-penetration problem in next-generation lithium metal batteries.
Acrolein is a highly toxic, volatile lachrymator (LC50 in fish 0.014–2.5 mg/L) that can undergo explosive spontaneous polymerization if unstabilized. 2-Vinyl-1,3-dioxolane acts as a stable, transportable equivalent that completely bypasses these storage and handling hazards. It can be safely stored at room temperature and quantitatively deprotected via aqueous acidic hydrolysis only when the reactive aldehyde is required .
| Evidence Dimension | Storage stability and handling hazard |
| Target Compound Data | Stable liquid, no spontaneous polymerization |
| Comparator Or Baseline | Acrolein (requires hydroquinone stabilization, highly toxic/lachrymatory) |
| Quantified Difference | Elimination of acute inhalation hazard and thermal runaway risk |
| Conditions | Bulk storage and transport |
Procuring the cyclic acetal drastically reduces EHS compliance costs and facility safety requirements compared to handling raw acrolein.
Utilizing its dual-functional nature (vinyl and dioxolane ring) for in-situ cationic polymerization to form flexible, dendrite-suppressing solid-electrolyte interphases (SEI)[1].
Serving as a stable, high-yielding partner for terminal olefins in ruthenium-catalyzed cross-metathesis to produce complex α,β-unsaturated aldehydes [2].
Acting as a transportable, bench-stable surrogate for acrolein in the synthesis of pharmaceuticals and fine chemicals, allowing on-demand acidic deprotection without EHS hazards .
Flammable;Acute Toxic;Irritant